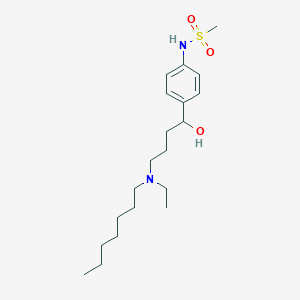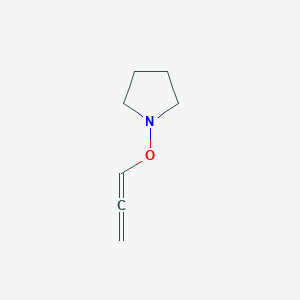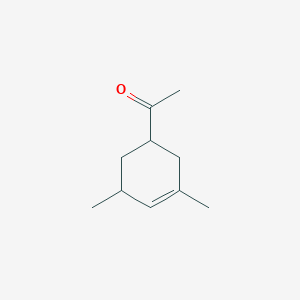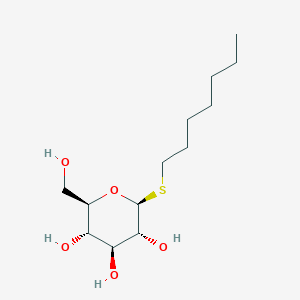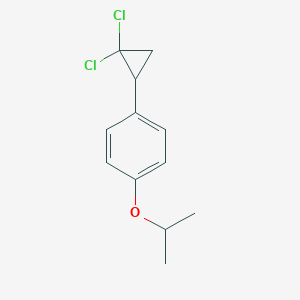
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of cyclopropyl-containing compounds, which have been shown to possess various biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane is not fully understood. However, it has been suggested that it may act by modulating various signaling pathways in the brain. It has been shown to activate the ERK1/2 and PI3K/Akt signaling pathways, which are involved in cell survival and growth. It has also been shown to inhibit the NF-κB and JNK signaling pathways, which are involved in inflammation and cell death.
Biochemical and Physiological Effects
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane in lab experiments is its high purity and stability. It can be easily synthesized and purified, which makes it a reliable compound for research. However, one of the limitations of using 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane is its low solubility in water. This can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane. One direction is to investigate its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential use in combination with other drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane and to identify its molecular targets in the brain.
Méthodes De Synthèse
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane can be synthesized by reacting 2,2-dichlorocyclopropylphenol with 3-chloropropionyl chloride in the presence of a base. The reaction yields 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane as a white solid, which can be purified by recrystallization. The purity of the compound can be confirmed by spectroscopic methods such as NMR and mass spectrometry.
Applications De Recherche Scientifique
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
Propriétés
Numéro CAS |
124575-86-6 |
|---|---|
Nom du produit |
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)propane |
Formule moléculaire |
C12H14Cl2O |
Poids moléculaire |
245.14 g/mol |
Nom IUPAC |
1-(2,2-dichlorocyclopropyl)-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H14Cl2O/c1-8(2)15-10-5-3-9(4-6-10)11-7-12(11,13)14/h3-6,8,11H,7H2,1-2H3 |
Clé InChI |
WGMNKUNLCDITTI-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Synonymes |
2-(4-(2,2-dichlorocyclopropyl)phenoxy)propane DCCPPP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



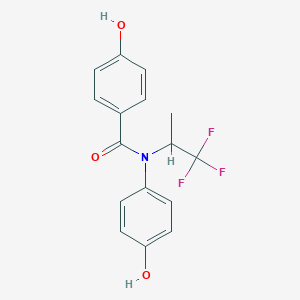

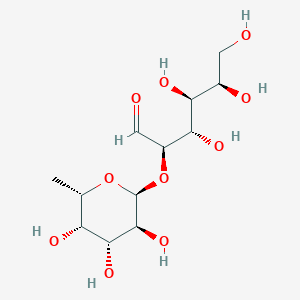
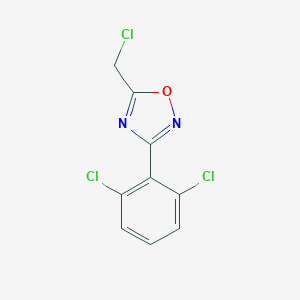
![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)

